molecular formula C15H14N4O3S B11245772 1,1'-[6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11245772
M. Wt: 330.4 g/mol
InChI Key: UACLBUDFWRTJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[5-ACETYL-6-(3-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a synthetic intermediate in the preparation of other heterocyclic compounds.

    Biology: The compound exhibits antimicrobial activity, making it useful in the study of bacterial and fungal infections.

    Medicine: Due to its anticancer and anti-inflammatory properties, it is investigated for potential therapeutic applications in cancer treatment and inflammatory diseases.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-[5-ACETYL-6-(3-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit carbonic anhydrase or cholinesterase, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar compounds to 1-[5-ACETYL-6-(3-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE include other triazolothiadiazines, such as:

These compounds share similar structural features but may differ in their pharmacological activities and specific applications. The unique combination of the triazole and thiadiazine rings in 1-[5-ACETYL-6-(3-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE contributes to its distinct properties and potential as a therapeutic agent .

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

1-[5-acetyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C15H14N4O3S/c1-9(20)14-13(11-5-4-6-12(7-11)22-3)19(10(2)21)18-8-16-17-15(18)23-14/h4-8H,1-3H3

InChI Key

UACLBUDFWRTJAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC(=CC=C3)OC

Origin of Product

United States

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